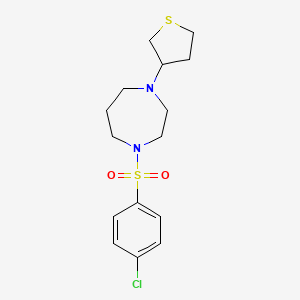

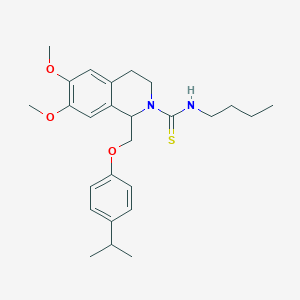

![molecular formula C12H14ClF2N3S B2486266 4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1216921-78-6](/img/structure/B2486266.png)

4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiazole derivatives, including those structurally related to 4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride, often involves multi-step chemical processes. These processes might include halogenation, amination, and subsequent reactions with specific reagents to introduce the desired functional groups. For instance, Xiao-qin (2010) described a method for synthesizing a compound with a similar structure through bromination and amination steps, achieving a product yield of up to 81.5% under optimized conditions (Xiao-qin, 2010).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been extensively analyzed using various spectroscopic techniques. Studies often employ Hartree-Fock and density functional theory (DFT) methods to calculate the molecular geometry and vibrational frequencies in the ground state. These theoretical analyses are complemented with experimental techniques such as X-ray crystallography, providing a comprehensive understanding of the molecular conformation and stability (Taşal & Kumalar, 2012).

Chemical Reactions and Properties

Benzothiazole compounds undergo various chemical reactions, highlighting their chemical reactivity and potential for further functionalization. The presence of functional groups, such as the methylpiperazinyl moiety, influences their reactivity patterns. For example, the fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent cytotoxic activity in vitro, demonstrating the significant impact of chemical modifications on their biological properties (Hutchinson et al., 2001).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystalline structure, are critical for understanding their behavior in different environments. These properties are determined using various analytical techniques, including thermal analysis and spectroscopy, providing insights into the compound's stability and suitability for specific applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photophysical behavior, are influenced by the compound's molecular structure. Studies on related benzothiazole derivatives reveal complex behavior under different conditions, such as solvent effects on molecular aggregation, which can affect their chemical reactivity and interaction with other molecules (Matwijczuk et al., 2016).

Aplicaciones Científicas De Investigación

DNA Interaction and Cellular Applications

- DNA Minor Groove Binding : Hoechst 33258, a compound related to 4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride, is known for its strong affinity to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. Its derivatives are extensively used in biological research for DNA staining, understanding DNA interactions, and as a model system to investigate DNA sequence recognition and binding (Issar & Kakkar, 2013).

Pharmacological and Therapeutic Research

- Benzothiazole Derivatives in Medicinal Chemistry : Benzothiazole derivatives, including 4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole, exhibit a wide range of biological activities such as antimicrobial, antiallergic, anti-diabetic, anti-tumor, and anti-inflammatory effects. This scaffold is integral in drug design, offering a basis for developing new therapeutic agents with enhanced activities and lower toxicity (Bhat & Belagali, 2020).

Material Science and Chemical Synthesis

- Synthetic Utilities : The versatile chemistry of benzothiazole derivatives, including the synthesis from o-phenylenediamines, highlights their significance in creating heterocyclic compounds with potential applications in material science and as intermediates in organic synthesis (Ibrahim, 2011).

Antioxidant and Anti-inflammatory Agents

- Development of Therapeutic Agents : Research focusing on benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities showcases the potential of these compounds in creating alternative therapeutic agents. This includes studies on molecular docking to predict interactions with biological targets, indicating a promising avenue for drug development (Raut et al., 2020).

Anticancer Research

- Anticancer Potentials : The anticancer activity of benzothiazole derivatives has been extensively studied, revealing that the nature and position of substituents significantly influence their efficacy. These compounds are explored for various cancer therapies, showing mechanisms like tyrosine kinase inhibition and induction of apoptosis, underscoring their potential in cancer chemotherapy (Pathak et al., 2019).

Propiedades

IUPAC Name |

4,6-difluoro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2N3S.ClH/c1-16-2-4-17(5-3-16)12-15-11-9(14)6-8(13)7-10(11)18-12;/h6-7H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBQSAHYVLGUIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2486183.png)

![1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2486184.png)

![NCGC00347541-02_C42H66O15_beta-D-Glucopyranose, 1-O-[(3beta,5xi,9xi,18xi)-3-(beta-D-glucopyranuronosyloxy)-29-hydroxy-28-oxoolean-12-en-28-yl]-](/img/structure/B2486188.png)

![1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2486192.png)

![2-(3-methylphenyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2486193.png)

![3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2486194.png)

![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2486203.png)